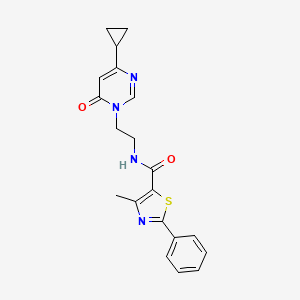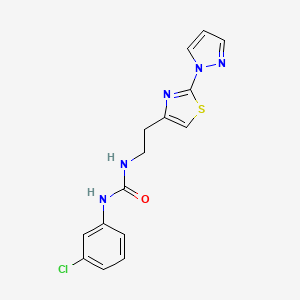![molecular formula C25H21N3O2 B2480616 5-benzyl-3-(3,4-diméthoxyphényl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-54-3](/img/structure/B2480616.png)
5-benzyl-3-(3,4-diméthoxyphényl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazoloquinoline core, which is a fused ring system combining pyrazole and quinoline moieties, with benzyl and dimethoxyphenyl substituents.
Applications De Recherche Scientifique
5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes involved in oxidative stress and inflammation .
Mode of Action
It’s synthesized through a claisen–schmidt reaction followed by an intermolecular cyclization . This suggests that it might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.
Biochemical Pathways
Given its structural similarity to other antioxidant compounds, it may be involved in the regulation of oxidative stress pathways .
Result of Action
Based on the DPPH assay, the compound has moderate antioxidant activity, with an IC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization reactions to construct the pyrazoloquinoline core. The reaction conditions often involve the use of bases like potassium hydroxide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis typically involves optimizing reaction conditions to improve yield and purity, using continuous flow reactors or other industrial-scale equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to hydrogenated products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one
- (E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine
Uniqueness
5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both benzyl and dimethoxyphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
5-benzyl-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-29-22-13-12-18(14-23(22)30-2)24-20-16-28(15-17-8-4-3-5-9-17)21-11-7-6-10-19(21)25(20)27-26-24/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRAVHHLNLQCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)
![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2480537.png)
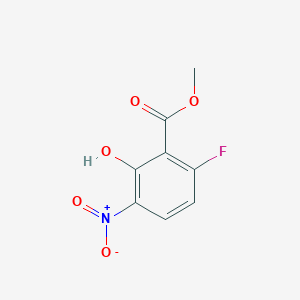
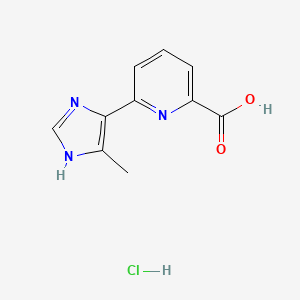
![N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PYRIDIN-3-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2480542.png)
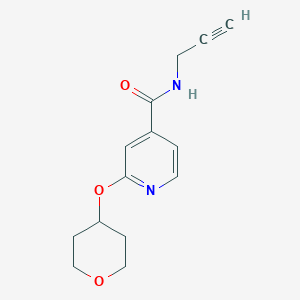
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate](/img/structure/B2480544.png)
![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)
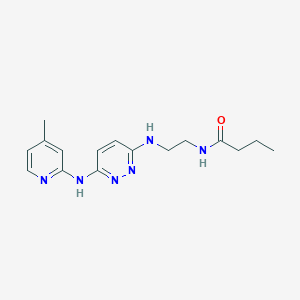
![1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2480549.png)
![2-[(4-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480552.png)
